acetate CAS No. 114011-54-0](/img/structure/B14315345.png)
Ethyl [(E)-(3-acetylphenyl)diazenyl](cyano)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-(3-acetylphenyl)diazenylacetate is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-(3-acetylphenyl)diazenylacetate typically involves a diazotization reaction followed by coupling with an appropriate coupling component. The diazotization reaction is carried out by treating an aromatic amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures. The resulting diazonium salt is then coupled with ethyl cyanoacetate under basic conditions to form the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of azo dyes like Ethyl (E)-(3-acetylphenyl)diazenylacetate is often carried out in large reactors where precise control over temperature, pH, and reaction time is maintained to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-(3-acetylphenyl)diazenylacetate can undergo various types of chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl (E)-(3-acetylphenyl)diazenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized as a dye in textile and printing industries due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of Ethyl (E)-(3-acetylphenyl)diazenylacetate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyanoacetate: A simpler ester with a cyano group, used as a starting material in organic synthesis.
Ethyl diazoacetate: Contains a diazo group and is used in cyclopropanation reactions.
Uniqueness
Ethyl (E)-(3-acetylphenyl)diazenylacetate is unique due to the presence of both an azo group and a cyanoacetate moiety, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
114011-54-0 |
|---|---|
Fórmula molecular |
C13H13N3O3 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
ethyl 2-[(3-acetylphenyl)diazenyl]-2-cyanoacetate |
InChI |
InChI=1S/C13H13N3O3/c1-3-19-13(18)12(8-14)16-15-11-6-4-5-10(7-11)9(2)17/h4-7,12H,3H2,1-2H3 |
Clave InChI |
ZVCNMLSFBUIJFV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C#N)N=NC1=CC=CC(=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate](/img/structure/B14315265.png)
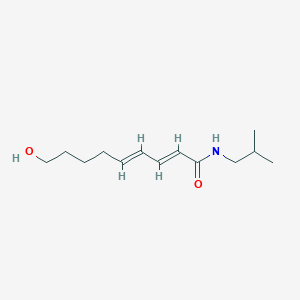
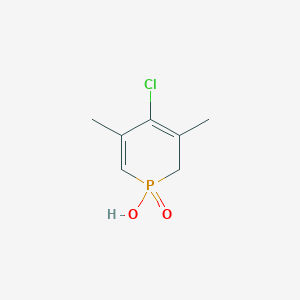

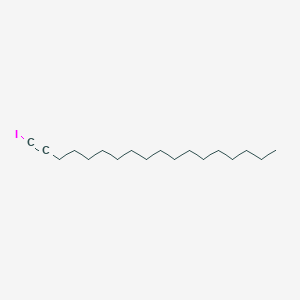
![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)
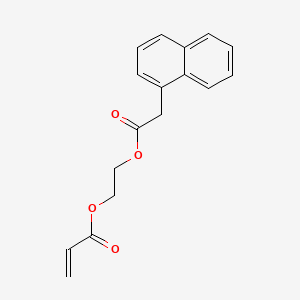

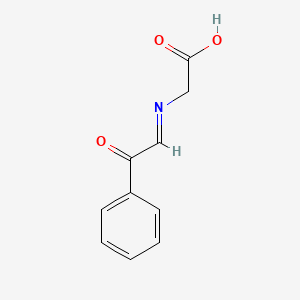
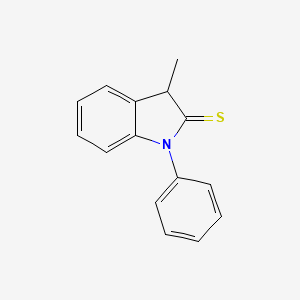
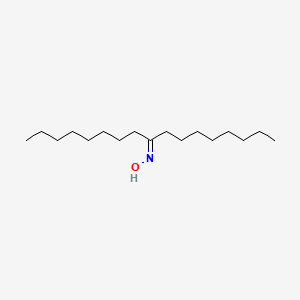
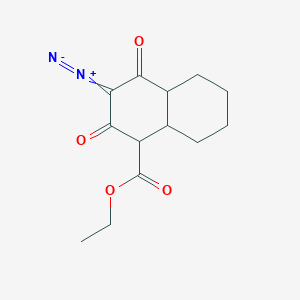

![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
